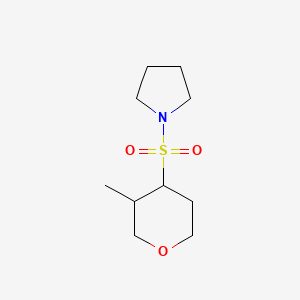
1-((3-methyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-methyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine is an organic compound that features a pyrrolidine ring and a sulfonyl group attached to a tetrahydropyran ring
準備方法
The synthesis of 1-((3-methyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative of 3-methyltetrahydro-2H-pyran-4-yl. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
1-((3-methyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-((3-methyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-((3-methyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring may also contribute to binding affinity and specificity.
類似化合物との比較
Similar compounds to 1-((3-methyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine include:
1-(tetrahydro-2H-pyran-4-yl)methylamine: This compound features a similar tetrahydropyran ring but lacks the sulfonyl group.
tert-Butyl 4-(4-hydroxypiperidin-1-yl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate: This compound has a similar sulfonyl group but with different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H19NO3S |
|---|---|
分子量 |
233.33 g/mol |
IUPAC名 |
1-(3-methyloxan-4-yl)sulfonylpyrrolidine |
InChI |
InChI=1S/C10H19NO3S/c1-9-8-14-7-4-10(9)15(12,13)11-5-2-3-6-11/h9-10H,2-8H2,1H3 |
InChIキー |
VMKYYNGWBSIIOM-UHFFFAOYSA-N |
正規SMILES |
CC1COCCC1S(=O)(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


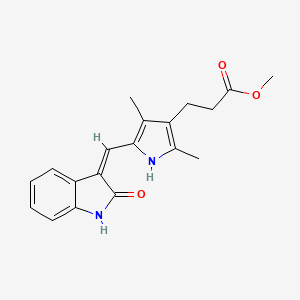
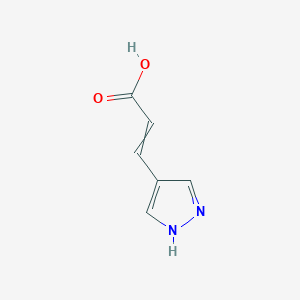
![2-Benzyl-7-(bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13967569.png)
![6-Amino-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13967578.png)
![2-[[3,5-Difluoro-2-(2-hydroxy-5-methanehydrazonoylphenoxy)-6-[3-(1-methyl-4,5-dihydroimidazol-2-yl)phenoxy]pyridin-4-yl]-methylamino]acetic acid](/img/structure/B13967586.png)
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]-](/img/structure/B13967589.png)
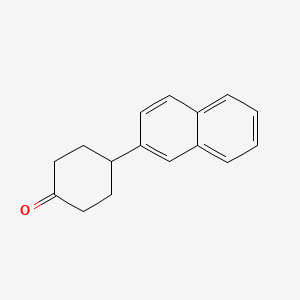
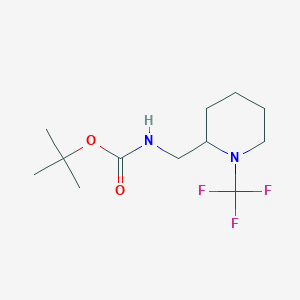
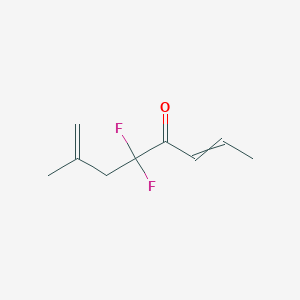



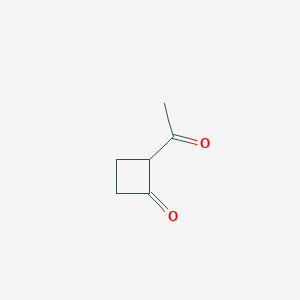
![2-[(5-Hydroxypyridin-2-yl)methylideneamino]guanidine](/img/structure/B13967653.png)
